molecular formula C7H12O5S B1445054 Ethyl 4-(methylsulfonyl)-3-oxobutanoate CAS No. 1248686-73-8

Ethyl 4-(methylsulfonyl)-3-oxobutanoate

Cat. No.: B1445054
CAS No.: 1248686-73-8
M. Wt: 208.23 g/mol
InChI Key: QBNNOQJDRBTARE-UHFFFAOYSA-N
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Description

Methylsulfonylmethane (MSM) is an organosulfur compound with the formula (CH3)2SO2 . It is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones .


Synthesis Analysis

While specific synthesis methods for “Ethyl 4-(methylsulfonyl)-3-oxobutanoate” are not available, a general synthesis method for a similar compound involves the reaction of 4-(methylthio)phenol with Oxone in ethanol and water at room temperature .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. In the case of similar compounds, protodeboronation has been reported .

Scientific Research Applications

Convenient Synthesis of Heterocycles

The compound has been utilized in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, it serves as a precursor in the synthesis of triazoloquinolines and pyrazole derivatives, highlighting its versatility in creating complex molecules with potential biological activities (Pokhodylo & Obushak, 2019), (Naveen et al., 2021).

Structural and Molecular Studies

Research has also focused on the structural and molecular analysis of compounds derived from ethyl 4-(methylsulfonyl)-3-oxobutanoate. These studies often involve crystal and molecular structure analysis, antimicrobial activity assessments, and computational studies to understand the properties and potential applications of the synthesized compounds (Kariyappa et al., 2016), (Mabkhot et al., 2020).

Catalytic Reactions and Synthesis Methodologies

The compound plays a crucial role in the development of new catalytic reactions and synthesis methodologies, demonstrating its importance in advancing synthetic organic chemistry. These studies offer insights into novel routes for producing highly substituted azirines and trifluoromethyl heterocycles, thereby expanding the toolbox for chemical synthesis (Patonay et al., 2008), (Honey et al., 2012).

Development of Biologically Active Molecules

Further research explores the synthesis of molecules with potential biological activity, including antimicrobial and antioxidant properties. These studies not only underscore the chemical utility of this compound but also its role in developing new therapeutic agents (Kumar et al., 2016), (Stanchev et al., 2009).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some compounds may be harmful if swallowed, cause skin burns and eye damage, or be harmful to aquatic life .

Future Directions

Indole derivatives, which are structurally similar to “Ethyl 4-(methylsulfonyl)-3-oxobutanoate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

ethyl 4-methylsulfonyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5S/c1-3-12-7(9)4-6(8)5-13(2,10)11/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNNOQJDRBTARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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